1,2,3-Trifluorocyclopropane
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Overview
Description
1,2,3-Trifluorocyclopropane is a fluorinated cyclopropane compound with the molecular formula C₃H₃F₃. This compound is characterized by the presence of three fluorine atoms attached to a cyclopropane ring. Fluorinated cyclopropanes are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,2,3-Trifluorocyclopropane typically involves the addition of fluorinated reagents to cyclopropane precursors. One common method is the addition of bromofluorocarbene (:CFBr) to fluorinated styrene, followed by reductive debromination . This approach provides a straightforward route to the desired trifluorocyclopropane motif. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3-Trifluorocyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reductive dehalogenation can occur, leading to the formation of partially or fully dehalogenated products.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2,3-Trifluorocyclopropane exerts its effects is primarily related to its electronic structure. The presence of fluorine atoms significantly influences the compound’s reactivity and interactions with other molecules. Fluorine atoms can act as π-donors, lengthening and weakening the cyclopropane bonds, which affects the compound’s stability and reactivity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3-Trifluorocyclopropane can be compared with other fluorinated cyclopropanes, such as:
1,1,2-Trifluorocyclopropane: This compound has a different fluorine substitution pattern, which affects its chemical properties and reactivity.
1,2-Difluorocyclopropane: With only two fluorine atoms, this compound exhibits different electronic and steric effects compared to this compound.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity profiles, making it valuable for various applications .
Properties
CAS No. |
143316-99-8 |
---|---|
Molecular Formula |
C3H3F3 |
Molecular Weight |
96.05 g/mol |
IUPAC Name |
1,2,3-trifluorocyclopropane |
InChI |
InChI=1S/C3H3F3/c4-1-2(5)3(1)6/h1-3H |
InChI Key |
CUZPFBIURYEASM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1F)F)F |
Origin of Product |
United States |
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